Synthesis and Characterization of 2-(5-nitro-1H-indazol-1-yl)ethanol: A Methodological Whitepaper
Synthesis and Characterization of 2-(5-nitro-1H-indazol-1-yl)ethanol: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitroindazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly for parasitic diseases.[1][2][3][4] Derivatives of this heterocyclic system are subjects of intense research due to their diverse biological activities. This guide provides a comprehensive, in-depth technical overview of the synthesis and rigorous characterization of a key derivative, 2-(5-nitro-1H-indazol-1-yl)ethanol. We will explore the causal factors behind the synthetic strategy, present self-validating characterization protocols, and ground all claims in authoritative scientific literature. This document is intended to serve as a practical and reliable resource for researchers engaged in the synthesis of novel indazole-based compounds.
Strategic Approach to Synthesis
The primary objective is the regio-selective N-alkylation of the 5-nitroindazole core. The indazole ring possesses two potential nucleophilic nitrogen atoms (N1 and N2). The choice of reaction conditions is therefore critical to favor alkylation at the desired N1 position, which is often crucial for biological activity. The overall synthetic strategy is a two-step process: first, the synthesis of the 5-nitroindazole precursor, followed by its subsequent alkylation.
Synthesis of the Precursor: 5-Nitro-1H-indazole
A robust and well-documented method for preparing the 5-nitro-1H-indazole starting material is essential for the overall success of the synthesis.[5][6] A common and reliable pathway involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[7]
Causality of the Method: This classical approach is favored due to the ready availability of the starting material and the generally high yields of the cyclized product. The reaction proceeds by converting the primary amine into a diazonium salt, which is a potent electrophile. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic indazole ring system.
Caption: Workflow for the synthesis of the 5-nitro-1H-indazole precursor.
N-Alkylation: Synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol
The core of this guide is the N-alkylation of 5-nitro-1H-indazole to introduce the 2-hydroxyethyl side chain. This is typically achieved via a nucleophilic substitution (SN2) reaction.
Reaction Principle: The nitrogen atom of the indazole ring acts as a nucleophile, attacking an electrophilic two-carbon synthon. To enhance the nucleophilicity of the indazole, a base is required to deprotonate the N-H bond, generating an indazolide anion.
Caption: Logical workflow for the N-alkylation synthesis protocol.
Experimental Protocol:
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Preparation: To a solution of 5-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a moderate base like potassium carbonate (K₂CO₃, 1.5 eq).
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Expert Insight: Acetonitrile is an excellent choice as it effectively dissolves the reactants and facilitates the SN2 mechanism. K₂CO₃ is a sufficiently strong base to deprotonate the indazole but is safer and easier to handle than stronger bases like sodium hydride (NaH).
-
-
Reagent Addition: Add the alkylating agent, 2-bromoethanol (1.2 eq), to the stirred suspension.
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Reaction: Heat the reaction mixture to 60-80°C and monitor the progress using Thin-Layer Chromatography (TLC).
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Trustworthiness: The reaction temperature is a critical parameter. Moderate heating increases the reaction rate without promoting significant side reactions or decomposition. Consistent TLC monitoring ensures the reaction is driven to completion, which is key for achieving a high yield.
-
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes residual DMF and inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure 2-(5-nitro-1H-indazol-1-yl)ethanol.
Comprehensive Characterization: A Self-Validating System
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Caption: Logical flow of the multi-technique characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of the target compound.[8]
¹H NMR Spectroscopy Data (Predicted): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Based on known spectral data for similar indazole derivatives, the following signals are expected.[9][10]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-7 (Indazole) | ~8.70 | d | 1H |
| H-3 (Indazole) | ~8.30 | s | 1H |
| H-6 (Indazole) | ~8.25 | dd | 1H |
| H-4 (Indazole) | ~7.80 | d | 1H |
| -OH (Ethanol) | ~5.0 (variable) | t (or br s) | 1H |
| N-CH₂ (Ethanol) | ~4.60 | t | 2H |
| O-CH₂ (Ethanol) | ~3.95 | t | 2H |
¹³C NMR Spectroscopy Data (Predicted): The carbon NMR spectrum reveals the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a (Indazole) | ~141 |
| C-5 (Indazole) | ~142 |
| C-3a (Indazole) | ~127 |
| C-3 (Indazole) | ~135 |
| C-6 (Indazole) | ~122 |
| C-4 (Indazole) | ~118 |
| C-7 (Indazole) | ~111 |
| N-CH₂ (Ethanol) | ~50 |
| O-CH₂ (Ethanol) | ~60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H | Stretch (alcohol) | 3200-3500 (broad) |
| C-H | Stretch (aromatic) | 3000-3100 |
| C-H | Stretch (aliphatic) | 2850-2960 |
| N=O | Stretch (nitro) | 1500-1550 (asymmetric) |
| N=O | Stretch (nitro) | 1330-1370 (symmetric) |
| C=C | Stretch (aromatic) | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| Expected [M+H]⁺ | m/z 208.07 |
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol via N-alkylation of 5-nitroindazole. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the synthetic process. Furthermore, a comprehensive, multi-faceted characterization strategy has been outlined, which serves as a self-validating protocol to confirm the structure and purity of the final product. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The 5-nitroindazole scaffold continues to be a promising template for the development of new medicines, and a thorough understanding of its chemical synthesis and characterization is paramount for future innovation.[3]
References
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Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-207. [Link]
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Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
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Fonseca-Berzal, C., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasites & Vectors, 13(1), 529. [Link]
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Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 84(10), 6070-6081. [Link]
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MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. [Link]
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Pharmaffiliates. (n.d.). The Chemistry of 5-Nitroindazole: Synthesis and Applications Explored. [Link]
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PubMed. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]
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Organic Syntheses. (n.d.). 5-nitroindazole. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
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Taylor & Francis Online. (n.d.). Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. [Link]
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PubChem. (n.d.). 5-Nitroindazole. [Link]
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